3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)17-9-4-2-1-3-8(9)15-6-5-7(14)10(15)16/h1-4,7,11H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEKZXIOKJIYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structural features.
Key Findings :
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, including drug-resistant pathogens. For instance, it demonstrated inhibitory concentrations against Mycobacterium bovis .
- Antitumor Properties : In vitro experiments indicate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : It has been identified as an inhibitor of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique difluoromethoxy group enhances its reactivity and selectivity in chemical reactions, making it valuable for developing novel compounds.
Synthetic Routes :
- The synthesis typically involves standard organic synthesis protocols, including substitution reactions and difluoromethoxylation processes .
Antimicrobial Efficacy
A study evaluated the compound's efficacy against Mycobacterium bovis, revealing significant IC50 values that indicate strong antimicrobial properties. The results support further exploration of this compound as a potential treatment for infections caused by resistant strains.
Antitumor Activity
In vitro studies demonstrated that this compound can effectively inhibit the proliferation of cancer cells through apoptotic pathways. These findings suggest its potential role in cancer therapy.
Enzyme Inhibition Analysis
Research highlighted the compound's inhibition of ACC, showcasing its ability to modulate fatty acid metabolism effectively. This property may have implications for metabolic disorders and obesity treatment.
Comparison with Similar Compounds
Structural and Electronic Differences
- This may enhance solubility compared to purely hydrophobic groups like –CF₃ . Trifluoromethyl (–CF₃): A stronger electron-withdrawing group, increasing lipophilicity and metabolic stability but reducing solubility . Fluoro (–F): Minimal steric impact but alters electronic distribution; the 2-fluoro analog (C₁₀H₁₁FN₂O) has a predicted density of 1.275 g/cm³ and boiling point of 388°C .
- In contrast, the 4-amino isomer () may exhibit different reactivity and toxicity profiles due to altered hydrogen-bonding patterns .
Preparation Methods
Construction of the Pyrrolidin-2-one Core
The pyrrolidin-2-one scaffold is typically synthesized via cyclization reactions involving amino acid derivatives or through ring-closure of suitable linear precursors.
- Cyclization of amino acid derivatives: Starting from amino acids or their derivatives (e.g., gamma-amino acids), intramolecular cyclization under dehydrating conditions forms the lactam ring.
- Ring closure via nucleophilic substitution: Linear precursors bearing appropriate leaving groups and nucleophilic amines undergo intramolecular substitution to close the pyrrolidinone ring.
Attachment of the 2-(Difluoromethoxy)phenyl Group
The 2-(difluoromethoxy)phenyl substituent is generally introduced via:
- Nucleophilic aromatic substitution (SNAr) on halogenated phenyl precursors bearing the difluoromethoxy group.
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, enabling the coupling of the pyrrolidinone nitrogen with the difluoromethoxy-substituted aryl moiety.
Specific Preparation Methods Documented
Patent-Reported Synthetic Route (US20230406829A1)
A recent patent describes heterocyclic compounds including pyrrolidin-2-one derivatives with immune checkpoint inhibitory activity. Although the patent focuses broadly on heterocyclic compounds, it includes preparation methods relevant to 3-amino-pyrrolidin-2-one derivatives substituted with difluoromethoxy phenyl groups.
- The synthetic route involves the preparation of the pyrrolidin-2-one ring, followed by functionalization at the nitrogen with a 2-(difluoromethoxy)phenyl substituent.
- Amination at the 3-position is achieved via selective substitution or reductive amination steps.
- Reaction conditions include the use of appropriate bases and solvents to facilitate nucleophilic substitution and ring closure steps.
- The patent emphasizes the stereochemical control in the synthesis, ensuring the correct configuration at the 3-amino position to optimize biological activity.
Literature on Pyrrolidin-2-one Derivatives Synthesis
While direct literature on the exact compound is limited, related compounds such as (2S,3S)-2-amino-1-(pyrrolidin-1-yl)-3-(difluoromethoxy)phenyl derivatives have been reported.
- These syntheses typically start from chiral amino acid derivatives or protected amino alcohols.
- The difluoromethoxyphenyl group is introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Amination at the 3-position is controlled through stereoselective synthesis or chiral auxiliaries to ensure the desired stereochemistry.
Advanced Synthetic Techniques for Heterocycles
Recent advances in heterocycle synthesis provide methodologies applicable to this compound:
- Cyclocondensation reactions : Combining hydrazines with 1,3-dielectrophilic compounds to form nitrogen-containing heterocycles.
- Dipolar cycloadditions : Using 1,3-dipoles and alkynes for ring formation, which can be adapted for pyrrolidinone ring construction.
- Transition-metal catalyzed cross-couplings : Palladium or copper-catalyzed reactions enable efficient arylation of nitrogen atoms in heterocycles, facilitating the attachment of difluoromethoxyphenyl groups.
Comparative Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrrolidin-2-one ring formation | Cyclization of amino acid derivatives | Dehydrating agents, acidic/basic conditions | High regio- and stereoselectivity | Requires chiral precursors |
| 3-Amino substitution | Reductive amination or nucleophilic substitution | Amines, reducing agents (e.g., NaBH3CN) | Stereocontrol possible | Potential side reactions |
| Attachment of difluoromethoxyphenyl | Nucleophilic aromatic substitution or Pd-catalyzed coupling | Halogenated difluoromethoxyphenyl precursors, Pd catalysts, ligands | Efficient arylation, broad substrate scope | Requires expensive catalysts, sensitive to moisture |
| Stereochemical control | Use of chiral auxiliaries or catalysts | Chiral ligands, chiral starting materials | High enantioselectivity | Increased synthetic complexity |
Research Findings and Optimization
- Stereochemistry : The (3S)-configuration at the amino-substituted pyrrolidinone is critical for biological activity, necessitating stereoselective synthesis or resolution.
- Reaction conditions : Mild bases and solvents such as DMF or DMSO are preferred to maintain functional group integrity, especially for the difluoromethoxy substituent.
- Yield and purity : Optimization of catalyst loadings and reaction times improves yields, with purification typically achieved by chromatography or recrystallization.
- Scalability : Patent disclosures suggest that the synthetic routes are amenable to scale-up for pharmaceutical production, with attention to stereochemical purity and reproducibility.
Q & A
Q. What are the established synthetic routes for 3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves three stages:
- Intermediate formation : Cyclization of precursors (e.g., carboxylic acid derivatives) to generate the pyrrolidinone core. For example, pyrrolidine-2-carbaldehyde intermediates are formed via decarboxylation and ipso-oxidation .
- Functionalization : Introduction of the difluoromethoxy group at the phenyl ring via nucleophilic substitution or coupling reactions. Halogenation (e.g., bromine) may precede substitution with difluoromethoxy groups .
- Amination : Selective introduction of the amino group at position 3 using reagents like ammonia or protected amines under controlled pH and temperature .
- Optimization : Industrial methods employ catalysts (e.g., palladium for cross-coupling) and solvent systems (e.g., DMF or THF) to enhance yield (>70%) and purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyrrolidinone ring, amino group ( 2.5–3.5 ppm), and difluoromethoxy substituent ( 4.5–5.5 ppm for OCHF) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. 268.23 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions of the amino group .
- HPLC : Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What are the primary hazards associated with handling this compound, and what safety protocols are recommended?
- Methodological Answer :
- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
- Safety Protocols :
- Use fume hoods and PPE (gloves, goggles).
- Neutralize spills with inert absorbents (e.g., vermiculite).
- Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How does the difluoromethoxy substituent influence the compound’s electronic and steric properties compared to other halogenated analogs?
- Methodological Answer :
- Electronic Effects : The difluoromethoxy group (-OCHF) is strongly electron-withdrawing due to fluorine’s electronegativity, reducing electron density on the phenyl ring and altering reaction kinetics (e.g., slower electrophilic substitution) .
- Steric Effects : Compared to -OCH, the bulkier -OCHF group increases steric hindrance, impacting binding affinity in biological targets.
- Comparative Data :
| Substituent | logP | Metabolic Stability (t) |
|---|---|---|
| -OCH | 1.2 | 2.1 hrs |
| -OCHF | 1.8 | 4.5 hrs |
| -Cl | 2.3 | 1.8 hrs |
Fluorine’s lipophilicity enhances metabolic stability, making -OCHF superior for drug candidates .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity data?
- Methodological Answer :
- Docking vs. Assay Discrepancies : If computational models predict enzyme inhibition (e.g., kinase targets) but in vitro assays show low activity:
- Solubility Correction : Test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out false negatives .
- Metabolite Screening : Use LC-MS to identify active metabolites masking parent compound efficacy .
- Proteomics : Validate target engagement via thermal shift assays or SPR .
Q. How can reaction conditions be optimized to suppress byproducts during the amination step?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include over-alkylated amines or ring-opened derivatives.
- Optimization :
- Temperature Control : Maintain 0–5°C during amination to minimize side reactions .
- Protecting Groups : Use Boc or Fmoc-protected amines to enhance regioselectivity .
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation efficiency .
Q. What mechanistic insights explain the compound’s selectivity for GABA receptors over other CNS targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulations reveal hydrogen bonding between the amino group and receptor α1-subunit (His102) and hydrophobic interactions with the difluoromethoxy-phenyl moiety .
- Mutagenesis Studies : α1(H102A) mutants show 10-fold reduced binding affinity, confirming the role of this residue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
